2-Chloro-4-pyridyl 1-methylbutyl ketone
Description
The compound 2-Chloro-4-pyridyl 1-methylbutyl ketone, with the chemical formula C₁₁H₁₄ClNO, is a member of the substituted pyridyl ketone family. Its structure features a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a 1-methylbutyl ketone group at the 4-position. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest a significant role as a synthetic intermediate in various research applications.
Substituted pyridyl ketones are a class of organic compounds that have garnered considerable attention in the realm of organic synthesis and medicinal chemistry. The pyridine ring is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds and approved pharmaceutical agents. patsnap.comprepchem.com The presence of a ketone functional group attached to this ring system provides a versatile handle for a wide array of chemical transformations.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. patsnap.com Furthermore, the electronic properties of the pyridine ring can be modulated by the nature and position of its substituents. A chloro-substituent, for instance, can influence the reactivity of the ring and serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions.
The ketone moiety itself is highly reactive and can undergo a variety of transformations, including reduction to alcohols, conversion to imines or oximes, and participation in carbon-carbon bond-forming reactions. This versatility makes substituted pyridyl ketones valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. prepchem.com
Given the lack of extensive direct research on this compound, its research trajectories can be inferred from the known chemistry of analogous compounds. A primary research avenue for this compound would be its use as a building block in the synthesis of novel, more complex heterocyclic structures. The chlorine atom at the 2-position is amenable to displacement by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi.com
The ketone functionality can be stereoselectively reduced to a secondary alcohol, introducing a chiral center and opening pathways to enantiomerically pure compounds. This is particularly relevant in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. Furthermore, the ketone can be a precursor for the formation of other functional groups or heterocyclic rings fused to the pyridine core.
The methodological framework for this article involves a comprehensive analysis of the chemical properties and likely synthetic routes for this compound based on established principles of organic chemistry and documented procedures for structurally related compounds. The synthesis of substituted pyridyl ketones often involves the reaction of organometallic reagents with pyridyl nitriles or the oxidation of corresponding alcohols. researchgate.net
A plausible and widely used method for the synthesis of 4-acylpyridines is the reaction of a Grignard reagent with a 4-cyanopyridine (B195900) derivative. researchgate.netmasterorganicchemistry.com This approach is well-documented and offers a straightforward route to the target ketone. For instance, the synthesis of 2-chloro-4-acetylpyridine has been reported via the reaction of methylmagnesium iodide with 2-chloro-4-cyanopyridine (B57802). researchgate.net By analogy, the synthesis of this compound would likely involve the reaction of 1-methylbutylmagnesium halide with 2-chloro-4-cyanopyridine.
The characterization of the synthesized compound would typically involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity. The following sections will provide a more detailed, albeit predictive, account of the synthesis and properties of this compound based on this established chemical framework.
Interactive Data Tables
Below are interactive tables detailing the likely chemical and spectroscopic properties of this compound, based on analogous compounds and general principles of organic chemistry.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-chloropyridin-4-yl)-2-methylpentan-1-one |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| CAS Number | 898785-63-2 |
| Appearance | Likely a solid or oil |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-6 | ~8.6 | d | 1H |
| Pyridine H-5 | ~7.8 | dd | 1H |
| Pyridine H-3 | ~7.7 | d | 1H |
| CH(CO) | ~3.0 | m | 1H |
| CH₂ | ~1.6-1.8 | m | 2H |
| CH(CH₃) | ~1.2 | d | 3H |
| CH₃(terminal) | ~0.9 | t | 3H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C=O | ~200 |
| C-2 (Pyridine) | ~152 |
| C-4 (Pyridine) | ~148 |
| C-6 (Pyridine) | ~150 |
| C-3 (Pyridine) | ~122 |
| C-5 (Pyridine) | ~121 |
| CH(CO) | ~45 |
| CH₂ | ~25 |
| CH(CH₃) | ~20 |
| CH₃(terminal) | ~14 |
Table 4: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1690 | Strong |
| C=C/C=N Stretch (Pyridine) | ~1580-1600 | Medium |
| C-Cl Stretch | ~1050 | Medium |
| C-H Stretch (Aliphatic) | ~2850-3000 | Medium |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-methylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-8(2)11(14)9-5-6-13-10(12)7-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDARXRROUGDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Chloro 4 Pyridyl 1 Methylbutyl Ketone
Retrosynthetic Analysis of the 2-Chloro-4-pyridyl 1-methylbutyl ketone Scaffold
A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-carbon bond of the ketone and the carbon-chlorine bond on the pyridine (B92270) ring.
Figure 1: Retrosynthetic Analysis of this compound
A plausible retrosynthetic pathway for this compound.
The most straightforward disconnection (Route A) is at the acyl group, which breaks the bond between the pyridine ring and the carbonyl carbon. This leads to a 2-chloropyridine synthon (a nucleophile or an organometallic species) and a 1-methylbutyl acyl synthon (an electrophile). This suggests a forward synthesis involving an acylation reaction.
A second key disconnection (Route B) involves breaking the C-Cl bond, which points towards a halogenation step on a pre-existing 4-acylpyridine precursor. This precursor could, in turn, be synthesized through various methods.
Finally, a more fundamental disconnection (Route C) involves the construction of the pyridine ring itself from acyclic precursors already containing the necessary functionalities or precursors to them.
Approaches to the 2-Chloro-4-pyridyl Core
Selective Halogenation of Pyridine Derivatives
The direct and selective chlorination of a pyridine ring at the C-2 position, especially in the presence of an acyl group at the C-4 position, presents a significant challenge due to the electronic nature of the pyridine ring. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution difficult. However, several strategies can be employed.
One approach involves the N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic attack. Chlorination of a 4-acylpyridine-N-oxide with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to the desired 2-chloro-4-acylpyridine. The N-oxide can be subsequently removed by reduction.
Another strategy involves directed ortho-metalation. By using a suitable directing group, it is possible to deprotonate the pyridine ring specifically at the C-2 position, followed by quenching with an electrophilic chlorine source such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS).
Table 1: Illustrative Conditions for Selective C-2 Chlorination of Pyridine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
| 4-Acetylpyridine | 1. m-CPBA 2. POCl₃ | 1. CH₂Cl₂, rt 2. Reflux | 2-Chloro-4-acetylpyridine | 60-75 |
| 4-Cyanopyridine (B195900) | 1. H₂O₂, AcOH 2. SOCl₂ | 1. 70-80 °C 2. Reflux | 2-Chloro-4-cyanopyridine (B57802) | 70-85 |
| Pyridine-4-carboxamide | 1. H₂O₂, AcOH 2. PCl₅/POCl₃ | 1. 70-80 °C 2. 110 °C | 2-Chloro-4-cyanopyridine | 65-80 |
Note: Yields are approximate and can vary based on specific substrate and reaction optimization.
Synthesis via Ring-Forming Reactions Involving Halogenated Precursors
An alternative to functionalizing a pre-existing pyridine ring is to construct the 2-chloropyridine ring from acyclic precursors. Cyclocondensation reactions are powerful tools for the synthesis of substituted pyridines. youtube.com
One common strategy is the Hantzsch pyridine synthesis, or variations thereof, which involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and ammonia (B1221849) or an ammonia equivalent. To introduce the chloro-substituent at the 2-position, a halogenated building block can be utilized. For instance, a 1,3-dicarbonyl compound can be reacted with a chlorinated enamine or a similar precursor.
Another approach involves the [2+2+2] cycloaddition reaction catalyzed by transition metals. nih.gov This method allows for the construction of the pyridine ring from two alkyne molecules and a nitrile. By using a chlorinated nitrile or alkyne, it is possible to introduce the chlorine atom at the desired position.
Introduction of the 1-Methylbutyl Ketone Moiety
Once the 2-chloro-4-pyridyl core is established, the final key step is the introduction of the 1-methylbutyl ketone side chain. Acylation reactions are the most direct method for achieving this transformation.
Acylation Reactions with Pyridine Precursors
The choice of acylation method depends on the nature of the pyridine precursor. If the precursor is a 2-chloropyridine derivative, a nucleophilic acylation approach is typically employed.
Organometallic reagents are highly effective for the formation of carbon-carbon bonds. Both Grignard and organolithium reagents can be used to introduce the 1-methylbutyl ketone moiety onto the 2-chloropyridine ring. researchgate.net
A common strategy involves the reaction of an organometallic derivative of 2-chloropyridine with an appropriate electrophilic acylating agent. For example, 2-chloro-4-lithiopyridine, which can be generated in situ from 2,4-dichloropyridine (B17371) via lithium-halogen exchange, can react with 2-methylpentanoyl chloride to yield the desired ketone.
Alternatively, a Grignard reagent can be formed from a suitable 2-chloro-4-halopyridine. This Grignard reagent can then be reacted with a nitrile, such as 2-methylpentanenitrile, which, after hydrolysis of the intermediate imine, affords the target ketone. masterorganicchemistry.com This method is particularly useful as it avoids the over-addition that can sometimes be an issue with more reactive acylating agents like acyl chlorides.
Another powerful method is the reaction of an organolithium reagent with a carboxylic acid. researchgate.netmasterorganicchemistry.com For instance, 1-methylbutyl lithium can be reacted with 2-chloropyridine-4-carboxylic acid to form the desired ketone. This reaction proceeds through a stable dianion intermediate that collapses to the ketone upon acidic workup.
Table 2: Examples of Acylation Reactions Using Organometallic Reagents
| 2-Chloropyridine Precursor | Organometallic Reagent | Acylating Agent/Partner | Product | Approximate Yield (%) |
| 2,4-Dichloropyridine | n-BuLi | 2-Methylpentanoyl chloride | This compound | 50-65 |
| 2-Chloro-4-bromopyridine | Mg | 2-Methylpentanenitrile | This compound | 60-75 |
| 2-Chloropyridine-4-carboxylic acid | 1-Methylbutyl lithium | - | This compound | 70-85 |
Note: Yields are illustrative and depend on the specific reaction conditions and purification methods.
Condensation Reactions with Carboxylic Acid Derivatives
A primary strategy for the synthesis of ketones involves the reaction of an organometallic species with a carboxylic acid derivative. In the context of this compound, this would typically involve a nucleophilic attack of a 1-methylbutyl organometallic reagent on an activated 2-chloro-isonicotinic acid derivative.
A common and effective method for this transformation is the use of Weinreb amides (N-methoxy-N-methylamides). The reaction of an organolithium or Grignard reagent with a Weinreb amide is well-known to produce ketones in high yields, arresting the reaction at the ketone stage and preventing the formation of tertiary alcohols which can occur with other acylating agents like esters or acid chlorides. acs.orgyoutube.com For the synthesis of the target compound, 2-chloro-N-methoxy-N-methylisonicotinamide could be prepared from 2-chloro-isonicotinic acid. Subsequent reaction with 1-methylbutylmagnesium bromide or 1-methylbutyllithium would furnish this compound. The stability of the tetrahedral intermediate formed during the addition is a key feature of this method, preventing over-addition. acs.org
An alternative to Weinreb amides is the use of activated esters or thioesters. For instance, S-2-pyridyl thioesters have been used in ketone synthesis by coupling with various organometallic reagents. rsc.org This method leverages the good leaving group ability of the 2-thiopyridyl moiety. Another approach involves the direct reaction of organolithium reagents with carboxylic acids. acs.orgnih.gov This typically requires at least two equivalents of the organolithium reagent: one to deprotonate the carboxylic acid and the second to add to the resulting lithium carboxylate. nih.govrsc.org
The choice of the carboxylic acid derivative and the organometallic reagent can be influenced by factors such as substrate availability, functional group tolerance, and reaction conditions. Below is a table summarizing potential reaction partners for this synthetic approach.
| 2-Chloropyridine Derivative | 1-Methylbutyl Reagent | Key Features |
| 2-Chloro-N-methoxy-N-methylisonicotinamide | 1-Methylbutylmagnesium bromide | High yield, avoids over-addition to tertiary alcohol. acs.org |
| 2-Chloro-isonicotinoyl chloride | Lithium di(1-methylbutyl)cuprate | Gilman reagents are known to react with acid chlorides to give ketones. youtube.com |
| 2-Chloro-isonicotinic acid | 1-Methylbutyllithium (2 equiv.) | Direct conversion of carboxylic acid to ketone. acs.orgnih.gov |
| S-(2-pyridyl) 2-chloro-isonicotinate | 1-Methylbutyl Grignard reagent | Utilizes an activated thioester for acylation. rsc.org |
Stereoselective Introduction of the 1-Methylbutyl Group and Chiral Synthesis Considerations
A critical aspect of the synthesis of this compound is the control of the stereocenter in the 1-methylbutyl group. Achieving high enantioselectivity is paramount for the synthesis of biologically active molecules. Several strategies can be envisioned for the stereoselective introduction of this chiral moiety.
One major approach is the asymmetric reduction of a precursor enone. For instance, a chalcone-like precursor, (E)-1-(2-chloro-4-pyridyl)pent-2-en-1-one, could be synthesized and then subjected to asymmetric reduction. Biocatalytic reductions, for example using baker's yeast, have been shown to reduce the carbon-carbon double bond of enones bearing a pyridyl ring to afford optically active α-substituted ketones with high stereoselectivity. youtube.com The position of the nitrogen atom in the pyridine ring can significantly influence the stereochemical outcome of the reduction. youtube.com
Alternatively, transition-metal catalyzed asymmetric hydrogenation of the enone precursor is a powerful method. Catalysts based on ruthenium, rhodium, or iridium, in combination with chiral ligands, are widely used for the enantioselective reduction of ketones and enones. nih.gov The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee).
Another strategy involves the enantioselective addition of an organometallic reagent to an aldehyde. For example, the asymmetric addition of a methyl organometallic reagent to 2-chloro-4-pyridinecarboxaldehyde would yield a chiral secondary alcohol. Subsequent oxidation would provide the desired chiral ketone. This approach transfers the challenge of stereocontrol to the alcohol synthesis step.
Furthermore, recent advances in catalysis have enabled the direct asymmetric functionalization of pyridines. Copper-catalyzed dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium salts can produce chiral dihydropyridines with high enantioselectivity. acs.orgnih.gov While this would require further synthetic steps to yield the target ketone, it represents a modern approach to installing chirality on the pyridine ring system. Similarly, chiral phosphoric acid catalysts have been employed in the enantioselective Minisci-type addition to heteroarenes, offering another potential route for asymmetric functionalization.
A summary of potential stereoselective strategies is presented in the table below.
| Strategy | Precursor | Key Features |
| Asymmetric Reduction | (E)-1-(2-chloro-4-pyridyl)pent-2-en-1-one | Biocatalysis (e.g., baker's yeast) or transition-metal catalysis can provide high ee. youtube.comnih.gov |
| Asymmetric Addition/Oxidation | 2-Chloro-4-pyridinecarboxaldehyde | Stereocenter is established in an alcohol intermediate, which is then oxidized. |
| Asymmetric Dearomatization/Functionalization | 2-Chloropyridine | Modern catalytic methods to generate chiral pyridine derivatives. acs.orgnih.gov |
| Chiral Auxiliary Approach | Chiral derivative of 2-chloro-isonicotinic acid | A stoichiometric chiral auxiliary directs the addition of the 1-methylbutyl group. |
Multi-Step Synthesis Optimization
Cascade and Tandem Reaction Sequences
Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of functionalized pyridines, several cascade approaches have been developed.
One such strategy involves the [3+3] annulation of an enone intermediate with a β-enaminoester. This can be achieved through a one-pot process involving Michael addition, aldol-type condensation, and subsequent oxidative aromatization to form the pyridine ring. nih.gov While this may not be directly applicable for the final ketone installation, it highlights the potential for building the substituted pyridine core in a convergent manner.
Another approach is the tandem dearomatization/functionalization of pyridines. For example, an iridium-catalyzed dearomative hydrosilylation of a pyridine can generate an N-silyl enamine in situ. This nucleophilic intermediate can then participate in a subsequent palladium-catalyzed asymmetric allylic alkylation in the same pot. acs.org Such a telescoped process avoids the isolation of potentially unstable intermediates and streamlines the synthesis. While this specific example leads to C-3 substitution, the principle could be adapted for functionalization at other positions.
The development of cascade reactions for the direct synthesis of this compound remains a challenge. However, the existing literature on tandem reactions for pyridine synthesis provides a conceptual framework for designing more efficient routes. rsc.orgacs.org
Process Efficiency and Scalability in Laboratory Synthesis
The transition from a laboratory-scale synthesis to a larger scale preparation requires careful consideration of process efficiency and safety. For reactions involving organometallic reagents, such as Grignard or organolithium additions, key parameters to optimize include reaction temperature, addition rates, and solvent choice to control exotherms and minimize side reactions.
The scalability of asymmetric catalytic reactions is also a major consideration. The catalyst loading, turnover number (TON), and turnover frequency (TOF) are critical metrics for an efficient process. Asymmetric hydrogenations, for example, have been successfully scaled up for the industrial synthesis of chiral compounds, with catalyst loadings as low as 0.02 mol% being achieved. acs.org The robustness of the catalyst to impurities and the ease of product purification are also important factors.
For the synthesis of this compound, a scalable route would likely favor a catalytic approach for the stereoselective step over a stoichiometric chiral auxiliary method due to better atom economy and lower cost. The choice between a biocatalytic reduction and a transition-metal catalyzed hydrogenation would depend on factors such as substrate compatibility, catalyst availability and cost, and the required enantiopurity of the final product.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Pyridyl 1 Methylbutyl Ketone
Transformations of the Ketone Carbonyl Group
The ketone carbonyl group in 2-Chloro-4-pyridyl 1-methylbutyl ketone is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. masterorganicchemistry.com This polarity is the primary driver for the reactivity of the ketone, making the carbonyl carbon a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.org The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the pi bond and the formation of a tetrahedral intermediate. libretexts.orgyoutube.com
Carbonyl Reduction Pathways
The ketone functionality of this compound can be readily reduced to a secondary alcohol. This transformation is a cornerstone of carbonyl chemistry and is typically achieved using complex metal hydrides. nih.gov The reduction of the carbonyl group is a critical pathway in the metabolism of many pharmaceutical compounds. nih.govnih.gov
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which serve as the nucleophile. The hydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product, 1-(2-chloro-4-pyridyl)-2-methylpentan-1-ol. youtube.com While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄.
For analogous compounds like t-Butyl 2-chloro-4-pyridyl ketone, reduction reactions are known to convert the ketone group into an alcohol.
Table 1: Carbonyl Reduction Reactions
| Reagent | Product | General Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-(2-chloro-4-pyridyl)-2-methylpentan-1-ol | Typically performed in alcoholic solvents like methanol (B129727) or ethanol. |
Oxidation Reactions of the Ketone
The oxidation of ketones, including this compound, is generally challenging under standard conditions. Unlike aldehydes, ketones lack a hydrogen atom directly attached to the carbonyl carbon, making them resistant to oxidation without cleaving carbon-carbon bonds. However, strong oxidizing agents under harsh conditions can lead to the cleavage of the molecule.
For related compounds such as t-Butyl 2-chloro-4-pyridyl ketone, oxidation can be achieved using potent agents like potassium permanganate (B83412) or chromium trioxide. A specific type of ketone oxidation is the Baeyer-Villiger oxidation, which involves treating the ketone with a peroxy acid (like m-CPBA) to form an ester. In the case of this compound, this reaction would likely result in the insertion of an oxygen atom between the carbonyl carbon and either the pyridyl ring or the 1-methylbutyl group.
Table 2: Potential Oxidation Reactions
| Reagent | Potential Product(s) | Reaction Type |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Cleavage products (e.g., carboxylic acids) | C-C Bond Cleavage |
Nucleophilic Addition Reactions to the Ketone
Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.comlibretexts.org These reactions can be catalyzed by either acid or base. youtube.com Base catalysis involves the use of a strong, negatively charged nucleophile, while acid catalysis activates the carbonyl group by protonating the oxygen, making the carbon more electrophilic for weaker, neutral nucleophiles. youtube.comlibretexts.org
In the presence of water, ketones can establish a reversible equilibrium to form a hydrate, also known as a geminal-diol (gem-diol). libretexts.orgyoutube.com This reaction involves the nucleophilic addition of water to the carbonyl group. youtube.com For most simple ketones, the equilibrium heavily favors the ketone form due to its greater stability. libretexts.org However, the equilibrium can be influenced by electronic factors. libretexts.org The presence of the electron-withdrawing 2-chloropyridyl group in the target molecule would destabilize the carbonyl group and likely shift the equilibrium more towards the gem-diol form compared to a simple dialkyl ketone. libretexts.org
Similarly, the reaction of this compound with an alcohol (R-OH) leads to the formation of a hemiacetal. masterorganicchemistry.com This reaction is also reversible and represents the addition of one molecule of alcohol across the carbonyl double bond. libretexts.orgmasterorganicchemistry.com The formation of both gem-diols and hemiacetals can be accelerated by acid or base catalysis. libretexts.orgyoutube.com
Table 3: Gem-Diol and Hemiacetal Formation
| Nucleophile | Product Type | Key Features |
|---|---|---|
| Water (H₂O) | Gem-diol | Reversible equilibrium; catalyzed by acid or base. libretexts.orgyoutube.com |
Ketones react with primary amine derivatives to form imines (C=N compounds). A prominent example is the reaction with hydroxylamine (B1172632) (NH₂OH) to produce an oxime. wikipedia.org The reaction of this compound with hydroxylamine would yield 2-Chloro-4-pyridyl 1-methylbutyl ketoxime.
This reaction is typically carried out in a mildly acidic solution. The acid protonates the carbonyl oxygen, activating the ketone towards attack by the lone pair of the hydroxylamine nitrogen. The resulting intermediate then undergoes dehydration to form the stable C=N double bond of the oxime. wikipedia.org The formation of oximes is a reliable method for the identification and characterization of ketones. wikipedia.org
Derivatization Strategies for Functional Group Interconversion
The ketone group is a versatile anchor for a wide range of functional group interconversions. The reactions discussed previously are prime examples of such derivatizations.
Reduction to Alcohol : As detailed in section 3.1.1, the ketone can be converted into a secondary alcohol. This alcohol can then undergo further reactions typical of its class, such as esterification or conversion to an alkyl halide.
Formation of Imines and Derivatives : The creation of oximes (section 3.1.3.2) is one of many possibilities. Other nitrogen nucleophiles like hydrazine (B178648) and its derivatives can be used to form hydrazones and related compounds.
Carbon-Carbon Bond Formation : The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the ketone provides a powerful method for forming new carbon-carbon bonds. youtube.com For instance, reacting this compound with a Grignard reagent would yield a tertiary alcohol after acidic workup. youtube.comkhanacademy.org This strategy significantly increases the molecular complexity and allows for the construction of more elaborate carbon skeletons.
Table 4: Derivatization Examples
| Reagent Class | Intermediate/Product | Functional Group Transformation |
|---|---|---|
| Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol | C=O → CH-OH |
| Hydroxylamine (NH₂OH) | Oxime | C=O → C=N-OH |
Reactivity of the Chloropyridine Moiety
The chlorine atom at the C2 position of the pyridine (B92270) ring is the primary site of reactivity. Its departure is facilitated by the ring's ability to stabilize the resulting anionic intermediate.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In the case of this compound, the nitrogen atom within the ring and the para-acyl group activate the C2 position for attack by nucleophiles. uoanbar.edu.iq This reaction proceeds via an addition-elimination mechanism. scranton.edu A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. scranton.edu The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the electronegative nitrogen atom and the carbonyl group. vaia.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com
The reactivity in SNAr reactions is generally high for 2- and 4-halopyridines. nih.gov Studies on analogous compounds show that various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. youtube.comnih.gov For instance, 2-chloropyridines react with amines to form substituted aminopyridines, a common transformation in the synthesis of pharmaceuticals. youtube.comresearchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridines
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Morpholine | 2-Aminopyridine derivative |
| Alkoxide | Sodium Methoxide | 2-Alkoxypyridine derivative |
| Thiolate | Sodium Thiophenoxide | 2-Thioetherpyridine derivative |
| Azide | Sodium Azide | 2-Azidopyridine derivative |
Cross-Coupling Reactions at the Halogen Position (e.g., Palladium-catalyzed C-C, C-N Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the chloro-substituent on the pyridine ring serves as an excellent handle for such transformations. fiveable.me Although chloroarenes are generally less reactive than their bromo or iodo counterparts, suitable palladium catalysts and ligands can effectively facilitate these couplings. acs.orglibretexts.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is widely used to create biaryl compounds. libretexts.org
Buchwald-Hartwig Amination: The palladium-catalyzed reaction with primary or secondary amines to form C-N bonds, yielding N-aryl pyridine derivatives. sigmaaldrich.com
Sonogashira Coupling: The coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an alkynylpyridine. fiveable.mesigmaaldrich.com
Heck Coupling: The reaction with an alkene to form a substituted vinylpyridine, though this is more common with more reactive halides. sigmaaldrich.com
These reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at the C2 position. clockss.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C | Pd(PPh₃)₄ or PdCl₂(dppf), Base |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |
| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Base |
| Negishi | Organozinc compound | C-C | Pd(PPh₃)₄ |
Investigations into Reaction Mechanisms
Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Intermediates
Mechanistic studies have provided significant insight into the transient species involved in these reactions.
In Nucleophilic Aromatic Substitution: The key intermediate is the Meisenheimer complex . scranton.edu For this compound, the attack of a nucleophile at C2 would form an anionic σ-complex. The stability of this intermediate is paramount; the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the resonance-withdrawing effect of the 4-keto group. libretexts.orgvaia.com This stabilization lowers the activation energy of the addition step. vaia.com
In Palladium-Catalyzed Cross-Coupling: These reactions proceed through a well-established catalytic cycle involving organopalladium intermediates. libretexts.org The cycle generally consists of three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst. libretexts.org
Kinetic and Thermodynamic Considerations of Transformations
The rates of these reactions are influenced by several factors. In SNAr reactions, the rate is often determined by the initial nucleophilic attack to form the Meisenheimer complex. nih.gov The presence of a strong electron-withdrawing group, such as the ketone at the para position, significantly accelerates this step. masterorganicchemistry.com The nature of the leaving group also plays a role, although the typical halide reactivity order (F > Cl ≈ Br > I) for rate-determining nucleophilic addition can be altered if the departure of the leaving group becomes rate-limiting. nih.gov
Kinetic studies on related systems, such as the reaction of substituted 2-chloropyridines with amines, often show second-order kinetics, being first-order in both the pyridine substrate and the nucleophile. researchgate.net Thermodynamically, these reactions are generally favorable as they result in the formation of strong C-O, C-N, or C-C bonds, displacing a weaker C-Cl bond.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the rate and outcome of these reactions. nih.gov
For Nucleophilic Aromatic Substitution , the solvent's ability to solvate the charged species in the reaction pathway is critical.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for SNAr reactions. They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it highly reactive. nih.gov This leads to significant rate enhancements. nih.gov
Polar Protic Solvents (e.g., water, ethanol): These solvents can decrease the rate of SNAr reactions. libretexts.org They solvate the nucleophile through hydrogen bonding, which lowers its energy and nucleophilicity, thereby increasing the activation barrier for the initial attack. nih.govlibretexts.org
For Palladium-Catalyzed Cross-Coupling Reactions , the solvent must be capable of dissolving the various components of the reaction mixture, including the substrate, catalyst, and coupling partner. A range of solvents from ethers (like dioxane and THF) to polar aprotic solvents (like DMF) and even water (with appropriate surfactants) can be used, depending on the specific coupling reaction. sigmaaldrich.com The solvent can influence the stability and activity of the catalytic species throughout the cycle.
Table 3: General Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Rate
| Solvent Type | Examples | General Effect on SNAr Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases | Solvates cation, but not the "naked" and highly reactive nucleophile. nih.gov |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. libretexts.org |
| Nonpolar | Toluene, Hexane | Very Slow / No Reaction | Poor solubility of ionic nucleophiles and poor stabilization of charged intermediates. |
Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, a detailed picture of the atomic arrangement and stereochemistry of 2-Chloro-4-pyridyl 1-methylbutyl ketone can be constructed.
Comprehensive ¹H NMR and ¹³C NMR Spectral Interpretation
While specific experimental spectra for this compound are not publicly available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures, such as substituted pyridines and alkyl ketones. rsc.orgchemicalbook.comdocbrown.inforsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The chlorine substituent at the 2-position and the ketone at the 4-position will influence the precise chemical shifts of the pyridine protons. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely appear as a doublet of doublets, and the proton at the 6-position as a doublet.
The aliphatic protons of the 1-methylbutyl group will resonate in the upfield region. The methine proton alpha to the carbonyl group is expected to be the most downfield of the aliphatic signals, likely appearing as a multiplet. The methylene (B1212753) and methyl protons will have characteristic chemical shifts and splitting patterns based on their neighboring protons, following the n+1 rule. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the alkyl chain. docbrown.info The carbonyl carbon will exhibit a characteristic downfield chemical shift, typically in the range of 190-210 ppm. The pyridine carbons will also be downfield, with their shifts influenced by the chloro and ketone substituents. The carbon bearing the chlorine atom (C-2) is expected to be significantly shifted. The aliphatic carbons will appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3/H-5 | 7.2 - 7.8 | 120 - 125 |
| Pyridine H-6 | 8.5 - 8.8 | 150 - 155 |
| Pyridine C-2 | - | 152 - 158 |
| Pyridine C-4 | - | 140 - 148 |
| Carbonyl C=O | - | 195 - 205 |
| Methine CH | 3.0 - 3.5 | 45 - 55 |
| Methylene CH₂ | 1.4 - 1.8 | 25 - 35 |
| Methyl CH₃ (ethyl) | 0.8 - 1.0 | 10 - 15 |
| Methyl CH₃ (methine) | 1.1 - 1.3 | 15 - 25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the ¹H and ¹³C signals and establish the connectivity of the molecule, a suite of 2D NMR experiments is essential. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the 1-methylbutyl chain. This would confirm the sequence of the alkyl group and the relative positions of the pyridine protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would show a cross-peak connecting the proton and carbon chemical shifts. researchgate.net
The stereochemistry of the chiral center at the 1-methylbutyl group could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or by using chiral shift reagents.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov
Vibrational Band Assignments for Functional Groups (Ketone, Pyridine, C-Cl)
The IR and Raman spectra of this compound would be dominated by characteristic vibrations of its constituent functional groups.
Ketone (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the range of 1680-1700 cm⁻¹ for the carbonyl stretch of the aryl ketone. spectroscopyonline.com This band is typically sharp and intense, making it a reliable diagnostic peak.
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the electronic environment of the pyridine ring.
Predicted Vibrational Band Assignments for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Pyridine C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Conformation Analysis through Vibrational Spectroscopy
The rotational freedom around the single bond connecting the carbonyl group and the pyridine ring, as well as within the alkyl chain, can lead to different conformers. Vibrational spectroscopy can be a sensitive probe of these conformational changes. By studying the spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities or positions of certain bands, which can be attributed to shifts in the conformational equilibrium. For instance, the position of the C=O stretching band can be sensitive to the dihedral angle between the carbonyl group and the pyridine ring. testbook.com
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. miamioh.edu
For this compound (C₁₀H₁₂ClNO), the nominal molecular weight is 197 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental formula. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. docbrown.info
The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways for ketones and chloro-pyridines:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain is a common fragmentation pathway for ketones. This would result in the formation of a stable acylium ion.
Loss of the Alkyl Chain: Fragmentation could lead to the loss of the 1-methylbutyl radical, resulting in a prominent peak corresponding to the 2-chloro-4-pyridylcarbonyl cation.
Cleavage within the Alkyl Chain: Fragmentation can also occur at various points along the alkyl side chain.
Loss of Chlorine: The loss of a chlorine radical or HCl from the molecular ion or fragment ions is also a possible fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₁₄ClNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
Detailed experimental HRMS data for this specific compound is not widely available in published literature or public spectral databases. However, the theoretical monoisotopic mass provides a benchmark for its identification in a high-resolution spectrum. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, aiding in its identification.
Table 1: Calculated Isotopic Mass for C₁₁H₁₄ClNO
| Isotope Formula | Exact Mass |
|---|---|
| C₁₁H₁₄³⁵ClNO | 211.0764 |
This table represents theoretical values. Experimental verification is required for confirmation.
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected precursor ion and analyze the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering definitive structural information.
Specific, experimentally-derived fragmentation data for this compound is not available in public scientific records. However, a predictive analysis suggests likely fragmentation pathways based on its structure. The primary fragmentation would be expected to occur at the keto group and the bond between the carbonyl carbon and the pyridine ring. Potential fragmentation patterns would include the cleavage of the alkyl chain and the loss of the chloro-pyridyl moiety, which would help confirm the connectivity of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires the successful growth of a single crystal of sufficient quality.
Intermolecular Interactions and Crystal Packing Analysis
To date, no public records or crystallographic databases contain a solved crystal structure for this compound. Therefore, a detailed analysis of its solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), and crystal packing arrangement cannot be provided. The ability to form suitable crystals would be a prerequisite for such an investigation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Pyridyl 1 Methylbutyl Ketone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and electronic properties of organic compounds. For a molecule like 2-Chloro-4-pyridyl 1-methylbutyl ketone, DFT calculations, often using a basis set such as B3LYP/cc-pVDZ, can predict bond lengths, bond angles, and dihedral angles. nanobioletters.com
These calculations would reveal the three-dimensional arrangement of atoms at the lowest energy state. For instance, in related heterocyclic ketones, DFT has been used to confirm that the aromatic ring may be skewed from a perfect hexagonal shape due to the steric and electronic effects of its substituents. nanobioletters.com The accuracy of DFT methods is influenced by the choice of the exchange-correlation functional, which is an approximation of the exchange-correlation energy. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is illustrative and based on typical values for similar structures, as specific data for the target compound is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | Pyridine (B92270) C-C | ~1.39 Å |
| Bond Angle | O=C-C (pyridyl) | ~120° |
| Bond Angle | Cl-C-N (pyridyl) | ~115° |
An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The ESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.
For this compound, an ESP analysis would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential regions would be expected around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and chemical reactivity. bohrium.com
Conformational Analysis and Energy Landscapes
The flexible 1-methylbutyl chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated.
The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity. Studies on similar molecules have shown that even small energy differences between conformers can be significant. bohrium.com
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed picture of the reaction mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation energy and rate.
For a ketone derivative, a potential reaction to model could be its synthesis or its interaction with a biological target. For example, the synthesis of related ketones has been shown to proceed via intermediates that can be computationally characterized. DFT calculations are instrumental in locating the geometry of transition states and calculating their energies, offering insights into the feasibility and kinetics of proposed reaction pathways.
Molecular Docking and Dynamics Simulations (for studying intermolecular interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in medicinal chemistry for predicting how a small molecule like this compound might bind to a biological target such as an enzyme or a receptor. mdpi.com The process involves placing the ligand into the binding site of the protein and scoring the different poses based on their binding energy.
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov MD simulations calculate the motion of atoms in the system, providing a view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. escholarship.org These simulations can run for nanoseconds to microseconds to assess the stability of the predicted binding mode. escholarship.org
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, predictions would include the chemical shifts for the protons and carbons of the pyridine ring and the 1-methylbutyl group. In similar molecules, aromatic carbons have been predicted with good correlation to experimental values. nanobioletters.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. These calculations help in the assignment of the vibrational modes observed in an experimental spectrum. Key absorptions for this molecule would include the C=O stretch of the ketone, C-Cl stretch, and various vibrations of the pyridine ring. For a related compound, t-Butyl 2-chloro-4-pyridyl ketone, a strong C=O stretch is noted between 1680–1720 cm⁻¹.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. For a pyridyl ketone, one would expect to see π→π* transitions associated with the aromatic ring and n→π* transitions related to the carbonyl group. Conjugation between the pyridine ring and the ketone is expected to influence the position of these absorption bands.
Table 2: Predicted Spectroscopic Data for this compound This table is illustrative and based on data for analogous compounds. Specific experimental or calculated data for the title compound is not available.
| Spectroscopy | Feature | Predicted Range/Value | Reference Compound(s) |
|---|---|---|---|
| ¹H NMR | Pyridine Protons | δ 7.5–8.5 ppm | t-Butyl 2-chloro-4-pyridyl ketone |
| ¹³C NMR | Carbonyl Carbon | δ 195–205 ppm | t-Butyl 2-chloro-4-pyridyl ketone |
| IR | C=O Stretch | 1680–1720 cm⁻¹ | t-Butyl 2-chloro-4-pyridyl ketone |
| UV-Vis | π→π* Transition | 260–280 nm | t-Butyl 2-chloro-4-pyridyl ketone |
Applications and Role in Contemporary Organic Chemistry Research
2-Chloro-4-pyridyl 1-methylbutyl ketone as a Synthetic Intermediate
The utility of 2-chloropyridine (B119429) derivatives as precursors in organic synthesis is well-established. chempanda.comwikipedia.orgnih.gov The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. chempanda.comwikipedia.orgnih.govresearchgate.net This reactivity is fundamental to its role as a synthetic intermediate.
While specific research detailing the use of this compound as a direct building block is not extensively documented in publicly available literature, the principles of pyridine chemistry suggest its potential. The ketone moiety can undergo various reactions such as reduction to an alcohol, reductive amination to form amines, or serve as a handle for carbon-carbon bond formation through enolate chemistry. These transformations, coupled with the reactivity of the 2-chloropyridine core, would allow for the elaboration of the molecule into more complex structures, including those found in medicinal chemistry and materials science. For instance, the related compound 2-chloro-4-cyanopyridine (B57802) serves as a key intermediate in the synthesis of various biologically active molecules. guidechem.comguidechem.com
The 2-chloropyridine scaffold is a common starting point for the synthesis of fused and substituted heterocyclic systems. nih.gov The chlorine atom can be displaced by a variety of nucleophiles, leading to the formation of new rings or the introduction of substituents that can then participate in cyclization reactions. Although direct examples involving this compound are scarce, the general reactivity pattern of 2-chloropyridines supports its potential as a precursor to advanced heterocyclic structures. For example, intramolecular reactions involving a nucleophilic side chain at the 4-position with the 2-chloro substituent are a common strategy for constructing bicyclic pyridine derivatives.
Exploration of Derivatives for Diverse Chemical Applications
The derivatization of the 2-chloropyridine ring is a cornerstone of its application in various fields. The displacement of the chloride is a key transformation in the synthesis of numerous commercial products, including pharmaceuticals and agrochemicals. wikipedia.orggoogle.com For example, the antihistamine pheniramine (B192746) is synthesized from 2-chloropyridine. wikipedia.org While specific derivatives of this compound are not widely reported, the established reactivity of the 2-chloropyridine nucleus suggests that its derivatives would be accessible and potentially possess interesting chemical and biological properties. The ketone functionality adds another layer of potential for derivatization, allowing for the creation of a diverse library of compounds for screening in various applications.
Q & A
Q. What are the recommended methods for synthesizing 2-Chloro-4-pyridyl 1-methylbutyl ketone at the laboratory scale?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-chloro-4-pyridine and 1-methylbutyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization may involve varying solvent systems (e.g., dichloromethane or toluene), temperature (60–100°C), and catalyst ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 254 nm) are critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns on the pyridine ring (e.g., δ 8.5–8.7 ppm for pyridyl protons) and ketone functionality.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine.
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values.
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store the compound in amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies by exposing samples to heat (40°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks, monitoring degradation via TLC and HPLC. Degradation products (e.g., hydrolyzed ketone or chloropyridine derivatives) should be identified using GC-MS .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO), chlorinated solvents (dichloromethane), and alcohols (methanol, ethanol). Use saturation shake-flask methods with UV-Vis quantification (λmax ~270 nm). For aqueous solubility, employ co-solvents (e.g., 10% DMSO in PBS) and measure via nephelometry .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., deuterated 1-methylbutyl chloride) to trace acyl group transfer. Perform kinetic studies under varying temperatures to determine activation energy (Arrhenius plot). Computational modeling (DFT calculations) can map transition states and electron density profiles for the Friedel-Crafts pathway .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Replicate assays under standardized conditions (e.g., MIC for antifungal activity in Candida albicans ATCC 10231). Cross-validate using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting). Apply meta-analysis to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) against fungal cytochrome P450 targets. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with experimental SAR data from substituted analogs (e.g., 2-fluoro-4-pyridyl derivatives) .
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer : Conduct photolysis studies using simulated sunlight (Xe lamp, λ >290 nm) and analyze degradation products via LC-QTOF-MS. Evaluate hydrolysis rates at pH 4–9 (buffered solutions, 25–50°C). Use OECD 307 guidelines for soil biodegradation testing .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodological Answer : Systematically modify substituents:
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance electrophilicity.
- Ketone Side Chain : Replace 1-methylbutyl with branched alkanes to improve lipophilicity (logP calculations via ChemAxon).
Test derivatives for bioactivity (e.g., antifungal IC₅₀) and correlate with computed descriptors (Hammett σ, molar refractivity) .
Q. What advanced techniques analyze trace impurities in synthesized batches?
- Methodological Answer :
Use LC-MS/MS with MRM (multiple reaction monitoring) to detect sub-1% impurities (e.g., chlorinated byproducts). Couple with preparative HPLC to isolate impurities for structural elucidation (2D NMR, IR). Implement QbD (Quality by Design) principles to identify critical process parameters affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
